molecular formula C8H16 B101118 3,4-Dimethyl-2-hexene CAS No. 19550-82-4

3,4-Dimethyl-2-hexene

Cat. No. B101118
CAS RN: 19550-82-4
M. Wt: 112.21 g/mol
InChI Key: FMNLVKMLDPGPRY-FNORWQNLSA-N
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Description

3,4-Dimethyl-2-hexene is a chemical compound with the molecular formula C8H16 . It has a molecular weight of 112.2126 . The compound exists in different stereoisomers, including 3,4-Dimethyl-cis-2-hexene and trans-3,4-Dimethyl-2-hexene .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-2-hexene can be represented in both 2D and 3D formats . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .

Scientific Research Applications

Catalytic Isomerization

Research demonstrates that 3,4-dimethyl-2-hexene undergoes catalytic isomerization. A kinetic study revealed that cis-trans isomerization of this compound occurs through positional isomerization, highlighting its stereospecific nature in chemical reactions (Maurel, Guisnet, & Pérot, 1971).

Role in Dimerization Processes

In the dimerization of propylene, 3,4-dimethyl-2-hexene is identified as a product. This process, involving a nickel oxide-silica-alumina catalyst, showcases the compound's role in complex chemical synthesis (Imai, Hasegawa, & Uchida, 1968).

Diels-Alder Reaction

The compound plays a significant role in the Diels-Alder reaction with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. This reaction is important for understanding the behavior of complex organic molecules under varying conditions, like pressure and temperature (Kiselev et al., 1999).

Renewable Fuel Synthesis

3,4-Dimethyl-2-hexene is integral in synthesizing renewable jet and diesel fuels. Researchers have developed efficient methods for converting this compound into hydrocarbons suitable for blending with conventional fuels, underscoring its potential in sustainable energy solutions (Harvey & Quintana, 2010).

Adsorption and Reaction Studies

Investigations into the adsorption and reaction of 1-butene on H-ZSM-5 showed conversion to 3,4-dimethyl-2-hexene. This study aids in understanding the interactions and transformations of hydrocarbons on catalytic surfaces (Kondo et al., 1997).

properties

IUPAC Name

(E)-3,4-dimethylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,8H,6H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNLVKMLDPGPRY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-2-hexene

CAS RN

2213-37-8, 19550-82-4
Record name 3,4-Dimethyl-2-hexene (cis,trans)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,4-Dimethyl-2-hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
83
Citations
YT Kim, JP Chada, Z Xu, YJ Pagan-Torres… - Journal of …, 2015 - Elsevier
The effect of temperature, pressure, and solvent on 1-butene oligomerization was studied over H-ferrierite. Two-dimensional GC (GC×GC–MS) was used to analyze the olefin, paraffin, …
Number of citations: 72 www.sciencedirect.com
W Reeve, DR Kuroda - The Journal of Organic Chemistry, 1980 - ACS Publications
Six alkyl-substituted butadienes havebeen reduced by sodiumin liquid ammonia to determine the relative importance of 1, 2 and 1, 4 reduction pathways and, for the latter, whether the …
Number of citations: 5 pubs.acs.org
DM Reichel - 1970 - search.proquest.com
Meso and dl-3, 4dimethyl-3, 4hexanediol, the pinacols of methyl ethyl ketone, were dehydrated in the vapor phase over aluminum oxide at 250. They were also dehydrated in the liquid …
Number of citations: 2 search.proquest.com
R Bekker, NM Prinsloo - Industrial & engineering chemistry …, 2009 - ACS Publications
In this study, the butene oligomerate produced over solid (SPA) and liquid phosphoric acid (LPA) was analyzed in detail using GC-MS techniques in conjunction with reported retention …
Number of citations: 21 pubs.acs.org
SM Van der Kerk, PHM Budzelaar, ALM Van Eekeren… - Polyhedron, 1984 - Elsevier
The synthesis of 1,4-dimethyl-2,3,5,6-tetra-n-alkyl-1,4-diboracyclohexa-2,5-dienes from the reaction of di-n-alkylacetylenes with the methylborylene-generating system 2C 8 K/MeBBr 2 …
Number of citations: 44 www.sciencedirect.com
J Houžvička, O Diefenbach, V Ponec - Journal of Catalysis, 1996 - Elsevier
Several methods were used to evaluate the potential role of bimolecular mechanism in skeletal isomerisation ofn-butene to isobutene. Dimers ofn-butene were prepared and their …
Number of citations: 65 www.sciencedirect.com
L Zhang, W Fan, D Cao, M Zeng, H Xiao, Y Liang - Analytica Chimica Acta, 2012 - Elsevier
Neutral losses are a type of important variables in mass spectral interpretation. Since it is hard to calculate or extract neutral losses from mass spectra, they are usually discarded. In this …
Number of citations: 4 www.sciencedirect.com
JN Kondo, S Liqun, F Wakabayashi, K Domen - Catalysis letters, 1997 - Springer
Adsorption and reaction of 1-butene on H-ZSM-5 were studied by FT-IR spectroscopy. The adsorbed 1-butenes were converted to cis- and trans-2-butenesbelow 250 K under …
Number of citations: 48 link.springer.com
M Cadenas, R Bringué, C Fité, E Ramírez, F Cunill - Topics in Catalysis, 2011 - Springer
Oligomerization of pure 1-hexene catalyzed by macroporous ion-exchange resins was performed in batch experiments at 350–390 K and 2 MPa. At 373 K, after 6 h, 1-hexene …
Number of citations: 37 link.springer.com
F Berger, J Sauer - Angewandte Chemie, 2021 - Wiley Online Library
Quantum chemical evidence is produced to show that dimerization of linear butenes and pentenes at zeolitic Brønsted sites in H‐MFI yields alkanes featuring cyclohexane rings rather …
Number of citations: 9 onlinelibrary.wiley.com

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